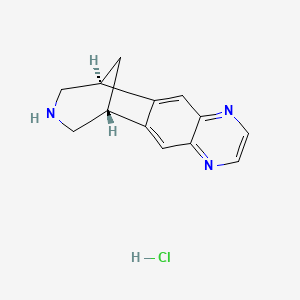
Varenicline HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Varenicline hydrochloride is a prescription medication primarily used to aid in smoking cessation. It is a partial agonist at nicotinic acetylcholine receptors, specifically targeting the alpha4beta2 subtype. This compound helps reduce cravings and withdrawal symptoms associated with nicotine addiction .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of varenicline hydrochloride involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
- Formation of the pyrazino2,3-hbenzazepine core : This involves the cyclization of a suitable precursor under acidic or basic conditions.
- Functional group modifications : Various functional groups are introduced or modified to achieve the desired chemical structure.
- Purification : The final product is purified using techniques such as recrystallization or chromatography to obtain varenicline hydrochloride in its pure form .
Industrial Production Methods: In industrial settings, the production of varenicline hydrochloride is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves:
- Large-scale synthesis : Utilizing reactors and automated systems to control reaction parameters.
- Quality control : Implementing stringent quality control measures to ensure consistency and compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions: Varenicline hydrochloride undergoes various chemical reactions, including:
- Oxidation : The compound can be oxidized under specific conditions to form oxidized derivatives.
- Reduction : Reduction reactions can be performed to modify certain functional groups.
- Substitution : Nucleophilic or electrophilic substitution reactions can be used to introduce or replace functional groups .
- Oxidation : Common oxidizing agents include potassium permanganate and hydrogen peroxide.
- Reduction : Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
- Substitution : Reagents like halogens, alkylating agents, or nucleophiles are employed under controlled conditions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .
Scientific Research Applications
Varenicline hydrochloride has a wide range of scientific research applications:
- Chemistry : It is used as a reference compound in analytical chemistry for method development and validation.
- Biology : The compound is studied for its effects on nicotinic acetylcholine receptors and its potential neuroprotective properties.
- Medicine : Varenicline hydrochloride is extensively researched for its efficacy in smoking cessation and its potential use in treating other addictions.
- Industry : It is used in the pharmaceutical industry for the development of smoking cessation therapies .
Mechanism of Action
Varenicline hydrochloride exerts its effects by binding with high affinity and selectivity to alpha4beta2 neuronal nicotinic acetylcholine receptors. As a partial agonist, it activates these receptors to a lesser extent than nicotine, thereby reducing the rewarding effects of smoking. This action helps alleviate withdrawal symptoms and cravings, making it easier for individuals to quit smoking .
Comparison with Similar Compounds
Similar Compounds:
- Bupropion : Another medication used for smoking cessation, but it works by inhibiting the reuptake of dopamine and norepinephrine.
- Nicotine replacement therapy : Includes products like nicotine patches, gum, and lozenges that provide a controlled dose of nicotine to reduce withdrawal symptoms .
Uniqueness of Varenicline Hydrochloride: Varenicline hydrochloride is unique in its mechanism of action as a partial agonist at nicotinic acetylcholine receptors. Unlike bupropion, which affects neurotransmitter reuptake, or nicotine replacement therapy, which provides nicotine, varenicline hydrochloride directly targets the receptors involved in nicotine addiction. This specificity makes it a highly effective option for smoking cessation .
Properties
Molecular Formula |
C13H14ClN3 |
|---|---|
Molecular Weight |
247.72 g/mol |
IUPAC Name |
(1R,12S)-5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaene;hydrochloride |
InChI |
InChI=1S/C13H13N3.ClH/c1-2-16-13-5-11-9-3-8(6-14-7-9)10(11)4-12(13)15-1;/h1-2,4-5,8-9,14H,3,6-7H2;1H/t8-,9+; |
InChI Key |
ZUCZFANFKYSVKF-UFIFRZAQSA-N |
Isomeric SMILES |
C1[C@@H]2CNC[C@H]1C3=CC4=NC=CN=C4C=C23.Cl |
Canonical SMILES |
C1C2CNCC1C3=CC4=NC=CN=C4C=C23.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


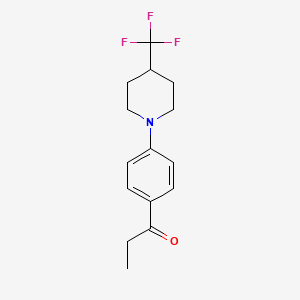
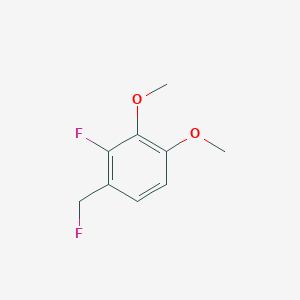
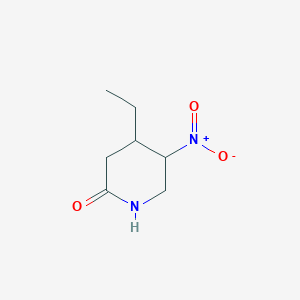
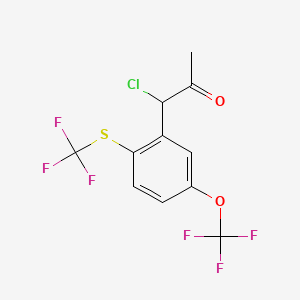
![5-(((Trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]oxepin-8-yl pivalate](/img/structure/B14039825.png)

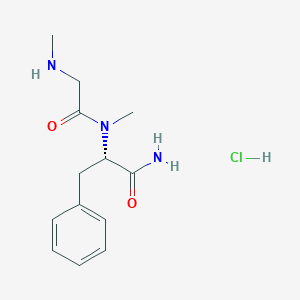
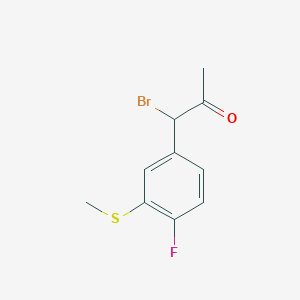
![Tert-butyl7,9-dioxo-2,6-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B14039857.png)


![Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B14039870.png)
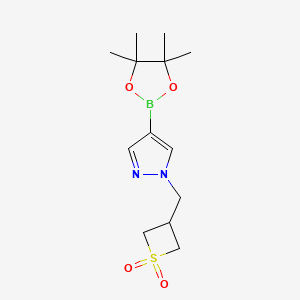
![Methyl 3-(benzo[b]thiophen-2-yl)propanoate](/img/structure/B14039878.png)
